Rupatadine Impurity B
Description
Primary Chemical Entity: (4-(8-chloro-5,6-dihydro-11H-benzosynzeal.compharmaffiliates.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone
One identified impurity is a complex molecule resulting from the rupatadine (B1662895) synthesis process.
This compound has a defined chemical formula and corresponding molecular weight, which are fundamental to its identification.
| Attribute | Value |
| Chemical Formula | C26H24ClN3O pharmaffiliates.com |
| Molecular Weight | 429.95 g/mol pharmaffiliates.com |
The structure of this impurity presents several points for isomeric and stereochemical consideration. The exocyclic double bond between the cyclohepta[1,2-b]pyridine ring system and the piperidine (B6355638) ring can lead to geometric isomerism (E/Z isomers). The orientation of the piperidine and its substituent relative to the tricyclic system is a key structural feature.
While rupatadine itself is achiral, the introduction of certain impurities or degradation products could potentially create chiral centers. tga.gov.au A thorough structural analysis would involve advanced techniques to confirm the specific stereochemistry of the impurity, as different isomers can have different toxicological profiles. nih.govnih.gov The three-dimensional arrangement of atoms is crucial for understanding how the impurity might interact with biological systems. nih.gov
Alternative Identification: Desloratadine (B1670295) as Rupatadine EP Impurity B
The European Pharmacopoeia (EP) identifies Rupatadine Impurity B as Desloratadine. pharmaffiliates.compharmaffiliates.com Desloratadine is a well-known active metabolite of both loratadine (B1675096) and rupatadine. tga.gov.aunih.gov
Desloratadine has a distinct chemical formula and molecular weight.
| Attribute | Value |
| Chemical Formula | C19H19ClN2 pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 310.82 g/mol pharmaffiliates.compharmaffiliates.com |
Desloratadine is structurally very similar to rupatadine. nih.gov Rupatadine is formed by the N-alkylation of desloratadine with a substituted pyridine (B92270) methyl group. heteroletters.org Therefore, desloratadine is a key starting material or intermediate in the synthesis of rupatadine. heteroletters.org Its presence as an impurity is often due to an incomplete reaction or as a degradation product. nih.gov
The primary impurity, (4-(8-chloro-5,6-dihydro-11H-benzo synzeal.compharmaffiliates.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone, differs from rupatadine in the nature of the substituent on the piperidine nitrogen. Instead of a (5-methylpyridin-3-yl)methyl group, it features a (5-methylpyridin-3-yl)methanone group. This suggests an alternative reaction pathway or a side product formation during synthesis.
Advanced Spectroscopic and Spectrometric Characterization for Definitive Elucidation
To definitively identify and characterize these impurities, a suite of advanced analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating impurities from the main rupatadine compound. tsijournals.comscholarsresearchlibrary.com Developing a stability-indicating HPLC method is crucial for resolving rupatadine from its degradation products and process-related impurities like desloratadine. scholarsresearchlibrary.com
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is critical for identifying unknown impurities. heteroletters.org The fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for providing detailed information about the chemical structure. tsijournals.comrsc.org These techniques can confirm the connectivity of atoms and provide insights into the stereochemistry of the molecule. For instance, NMR was used to identify and characterize metabolites of rupatadine, including desloratadine and its hydroxylated forms. hres.ca
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, which helps in confirming the structure proposed by other methods. tsijournals.com
The combination of these techniques provides the comprehensive data required by regulatory bodies to ensure the purity and quality of rupatadine. tsijournals.com
Structure
3D Structure
Properties
CAS No. |
156523-04-5 |
|---|---|
Molecular Formula |
C26H24ClN3O |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(5-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C26H24ClN3O/c1-17-13-21(16-28-15-17)26(31)30-11-8-18(9-12-30)24-23-7-6-22(27)14-20(23)5-4-19-3-2-10-29-25(19)24/h2-3,6-7,10,13-16H,4-5,8-9,11-12H2,1H3 |
InChI Key |
WNAGDOYJHMJPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Rupatadine Impurity B
Advanced Spectroscopic and Spectrometric Characterization for Definitive Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of Rupatadine (B1662895) Impurity B (Desloratadine). By analyzing one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecule's connectivity and stereochemistry.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of Desloratadine (B1670295) shows distinct signals for the aromatic protons on the tricyclic ring system and the aliphatic protons of the piperidinylidene moiety. google.comblogspot.com The chemical shifts (δ), multiplicities (singlet, doublet, multiplet), and coupling constants (J) are characteristic of the structure.
Data obtained from ¹H NMR analysis in a DMSO-d₆ solvent is presented below. google.com
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Pyridinyl-H | 8.33 | dd, J = 4.7, 1.7 Hz |
| Benzo-H | 7.56 | dd, J = 7.7, 1.7 Hz |
| Benzo-H | 7.28 | d, J = 2.2 Hz |
| Benzo-H / Pyridinyl-H | 7.12 - 7.26 | m |
| Benzo-H | 7.06 | d, J = 8.2 Hz |
| Cyclohepta-CH₂ | 3.21 - 3.43 | m |
| Piperidinyl-CH₂ | 2.81 | td, J = 11.8, 5.4 Hz |
| Cyclohepta-CH₂ | 2.56 | ddd, J = 15.4, 8.5, 3.5 Hz |
| Piperidinyl-CH₂ | 2.01 - 2.27 | m |
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| Pyridinyl-C | 145.8 | CH |
| Pyridinyl-C | 139.9 | CH |
| Pyridinyl-C | 138.3 | CH |
| Quaternary-C | 137.8 | C |
| Quaternary-C | 137.5 | C |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the connectivity within spin systems, such as identifying adjacent protons in the aromatic rings and mapping the sequence of methylene (B1212753) groups in the cyclohepta and piperidine (B6355638) rings of Desloratadine.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). emerypharma.com This technique is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is crucial for connecting different spin systems and identifying quaternary carbons by observing their correlations with nearby protons. For Desloratadine, HMBC would confirm the link between the piperidinylidene ring and the tricyclic system.
NOESY (Nuclear Overhauser Effect SpectroscopY): The NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for confirming stereochemical details and the spatial arrangement of the molecule, such as the relative orientation of the rings.
Carbon-13 NMR Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of Rupatadine Impurity B (Desloratadine) and to gain structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the impurity. americanpharmaceuticalreview.com For Desloratadine (C₁₉H₁₉ClN₂), the exact mass of the protonated molecular ion [M+H]⁺ is calculated and compared against the experimentally determined value. The high degree of accuracy (typically within 5 ppm) serves as definitive proof of the molecular formula. nih.gov The protonated molecular ion for Desloratadine is observed with high accuracy at an m/z of 311.1326. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the impurity. tsijournals.com In an MS/MS experiment, the molecular ion of Desloratadine (m/z 311) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pathway provides a structural fingerprint that can be used for identification.
The fragmentation of Desloratadine has been studied, and a characteristic fragmentation pattern is observed. nih.govdokumen.pub
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 311.13 | 259.14 | 51.99 (C₃H₆N) | Loss of part of the piperidine ring |
The primary fragmentation involves the cleavage of the piperidine ring, leading to a stable fragment ion, which is a characteristic feature used in the analytical detection of Desloratadine. nih.gov
Origins and Formation Pathways of Rupatadine Impurity B
Process-Related Impurity Formation During Rupatadine (B1662895) Synthesis
The synthesis of rupatadine is a multi-step process where the formation of impurities can occur. Rupatadine Impurity B, chemically identified as (4-(8-chloro-5,6-dihydro-11H-benzo nih.govsynzeal.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone, is a significant process-related impurity. synzeal.comveeprho.comalentris.org
The formation of this compound is often linked to the presence of other impurities in the starting materials or intermediates. One of the key precursors in rupatadine synthesis is 5-methylnicotinic acid. google.com This starting material can contain 3,5-pyridinedicarboxylic acid as an impurity. google.com During the course of the reaction, this dicarboxylic acid can react with two molecules of desloratadine (B1670295), another key intermediate, leading to the formation of a dimer impurity that is structurally related to Impurity B. google.comheteroletters.org
Another pathway involves the reaction of 3,5-lutidine with N-Bromosuccinimide (NBS), which can produce di-bromo, tri-bromo, and tetra-bromo reactive impurities. google.com These can subsequently react to form dimer impurities. google.com Specifically, a di-chloro methyl pyridine (B92270) derivative, which can be formed from pyridine-3,5-dicarboxylic acid, is highly reactive and can react with two molecules of Desloratadine to form a corresponding dimer impurity (Formula-2B). google.com The structural similarity of these dimer impurities to Rupatadine makes their removal challenging. google.com
During the synthesis process, a dimeric product of rupatadine with a mass of 724 (M+1) has been observed, which points to the formation of such impurities. heteroletters.org The chemical name for a related dimer impurity is pyridine-3,5-diylbis((4-(8-chloro-5,6-dihydro-11H-benzo nih.govsynzeal.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methanone). veeprho.com
The control of impurity levels begins with the quality of the starting materials. The presence of 3,5-pyridinedicarboxylic acid in 5-methylnicotinic acid is a critical factor. google.com The reaction conditions during the N-alkylation of desloratadine also play a crucial role. The use of phase transfer catalysts and a biphasic solvent system with an aqueous alkali is a common method for this step. google.comwipo.int The choice of base, solvent, and phase transfer catalyst can influence the formation of byproducts. google.com For instance, the reaction of 3-Chloromethyl-5-methyl-pyridine hydrochloride with Desloratadine in the presence of a phase transfer catalyst and a base in an aromatic hydrocarbon and water is a preferred method to control impurity formation. google.com
The temperature of the reaction is another critical parameter. The N-alkylation of Desloratadine is typically carried out at temperatures up to 50°C. google.comwipo.int Deviations from the optimal temperature range can lead to increased formation of impurities.
To minimize the formation of this compound, several in-process control strategies can be implemented.
Starting Material Purity: Ensuring the high purity of starting materials, particularly the absence of 3,5-pyridinedicarboxylic acid in 5-methylnicotinic acid, is the first line of defense. google.com
Process Optimization: The development of robust and optimized synthetic routes is crucial. This includes the careful selection of reagents, solvents, and catalysts to minimize side reactions. mdpi.com Techniques like Quality-by-Design (QbD) and Design of Experiments (DoE) can be employed to establish defined control strategies and design spaces, ensuring consistent process performance and product quality. mdpi.com
Purification Techniques: Due to the poor solubility of some dimer impurities, their removal from the final product can be difficult. google.com Therefore, it is important to remove these impurities at earlier stages of the synthesis. Advanced purification techniques, such as multimodal chromatography, can facilitate the high-resolution separation of impurities. mdpi.com
Real-time Monitoring: The use of Process Analytical Technology (PAT) allows for real-time monitoring of the reaction, enabling prompt adjustments to process parameters if deviations that could lead to impurity formation are detected. mdpi.com
Identification of Critical Process Parameters Influencing Impurity B Levels
Degradation Product Formation Pathways
Rupatadine can degrade under various stress conditions, leading to the formation of impurities. Desloratadine is a known degradation product of rupatadine. larvol.comnih.gov
Forced degradation studies have shown that rupatadine is particularly susceptible to oxidative stress. nih.govscholarsresearchlibrary.comnih.govresearchgate.net Significant degradation occurs when rupatadine is exposed to oxidizing agents like hydrogen peroxide. nih.govscholarsresearchlibrary.com One of the major oxidative degradation products is Rupatadine N-oxide. nih.gov
The kinetics of oxidative degradation have been studied, revealing that under certain conditions, the degradation follows pseudo-first-order kinetics. nih.gov For example, when exposed to 10% H2O2 at 60 and 80°C, rupatadine degradation followed a pseudo-first-order rate. nih.gov However, at a lower temperature of 40°C, the degradation kinetics were better described by a polynomial quadratic relationship, suggesting a tendency towards second-order kinetics. nih.gov The activation energy for the oxidative degradation at higher temperatures was calculated to be 15.69 Kcal/mol. nih.gov
Table 1: Oxidative Degradation of Rupatadine
| Condition | Observation | Kinetics | Degradation Product | Reference |
|---|---|---|---|---|
| 10% H2O2 at 60°C and 80°C | Significant degradation | Pseudo-first-order | Rupatadine N-oxide | nih.gov |
| 10% H2O2 at 40°C | Significant degradation | Polynomial quadratic (tending to second-order) | Rupatadine N-oxide | nih.gov |
| 5% H2O2 at 70°C for 4h | Significant degradation | Not specified | Not specified | nih.gov |
| 30% H2O2 (heated on water bath at 80ºC for 60 min) | About 12% degradation | Not specified | Not specified | scholarsresearchlibrary.com |
Rupatadine has shown greater stability under hydrolytic conditions compared to oxidative stress. scholarsresearchlibrary.comijpsjournal.com Studies have indicated that rupatadine degrades only slightly under acidic, basic, and neutral hydrolytic conditions. nih.govnih.govresearchgate.net
Acidic Hydrolysis: When subjected to 0.1N HCl at 70°C for 24 hours, minimal degradation of rupatadine was observed. nih.gov Another study using 1.0 N HCl heated at 80°C for 60 minutes also showed the drug to be stable. scholarsresearchlibrary.com However, some degradation has been reported under acidic conditions. researchgate.netresearchgate.net
Basic Hydrolysis: Similar to acidic conditions, rupatadine is relatively stable under basic hydrolysis. Treatment with 0.1N NaOH at 70°C for 24 hours resulted in only slight degradation. nih.gov The drug was also found to be stable when treated with 1.0 N NaOH at 80°C for 60 minutes. scholarsresearchlibrary.com
Neutral Hydrolysis: Under neutral hydrolytic conditions (water at 70°C for 24 hours), rupatadine also demonstrated slight degradation. nih.gov Some degradation has been noted under neutral conditions in other studies as well. researchgate.net
Table 2: Hydrolytic Degradation of Rupatadine
| Condition | Observation | Reference |
|---|---|---|
| 0.1N HCl at 70°C for 24h | Slight degradation | nih.gov |
| 1.0 N HCl at 80°C for 60 min | Stable | scholarsresearchlibrary.com |
| 0.1N NaOH at 70°C for 24h | Slight degradation | nih.gov |
| 1.0 N NaOH at 80°C for 60 min | Stable | scholarsresearchlibrary.com |
| Water at 70°C for 24h | Slight degradation | nih.gov |
Photolytic Degradation Studies and Mechanisms
Forced degradation studies are critical for establishing the stability-indicating capability of analytical methods and understanding how a drug substance might change under the influence of light. nih.gov Rupatadine has been subjected to photolytic stress conditions as recommended by the International Conference on Harmonization (ICH) Q1B guidelines, which suggest exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter. nih.govekb.eg
Research indicates that Rupatadine exhibits slight degradation when exposed to such photolytic conditions. nih.govnih.gov In one pivotal study, Rupatadine was subjected to 1.2 million lux hours, which resulted in the formation of a small quantity of Impurity B. nih.gov While the parent drug remained largely intact, the generation of this impurity underscores the drug's sensitivity to light. nih.govnih.gov Another study described Rupatadine as stable under photolytic conditions, which likely indicates that the level of degradation observed was minimal and within acceptable stability limits. scholarsresearchlibrary.com
The mechanism of photolytic degradation often involves the absorption of light energy, leading to the excitation of molecules and subsequent chemical reactions, which in the case of Rupatadine can lead to the formation of Desloratadine.
Table 1: Photolytic Degradation of Rupatadine
This table summarizes the results from a forced degradation study of Rupatadine under photolytic stress conditions (1.2 million lux hours/ 200 watt-hours/m²). nih.gov
| Analyte | % Assay / % Impurity Formed |
| Rupatadine | 98.7% |
| This compound | 0.08% |
| Total Impurities | 0.25% |
Thermal Degradation Profiles
The intrinsic stability of a drug substance is often evaluated through thermal stress testing. Studies on Rupatadine have demonstrated its behavior when subjected to high temperatures. scholarsresearchlibrary.comnih.gov When exposed to dry heat at 105°C for 48 hours, Rupatadine was found to undergo slight degradation. nih.govnih.gov This degradation profile is an important factor in determining appropriate storage and handling conditions for the bulk drug and its formulated products.
Similar to photolytic stress, the primary degradation pathway under thermal stress can lead to the formation of this compound. nih.gov The data from forced degradation studies show a quantifiable, albeit small, increase in this impurity when the drug is heated. nih.gov Other research corroborates this finding, noting that Rupatadine is generally stable under thermal stress, reinforcing that significant degradation does not occur under these specific conditions. scholarsresearchlibrary.com
Table 2: Thermal Degradation of Rupatadine
This table presents data from a forced degradation study where Rupatadine was exposed to thermal stress at 105°C for 48 hours. nih.gov
| Analyte | % Assay / % Impurity Formed |
| Rupatadine | 99.1% |
| This compound | 0.07% |
| Total Impurities | 0.21% |
Kinetic Studies of Impurity B Formation and Degradation
Degradation kinetics involves studying the rate at which a drug degrades, which provides crucial information for predicting its shelf life and understanding its degradation mechanisms. ekb.eg Such studies determine parameters like the reaction order, rate constant (k), and half-life (t1/2). ekb.eg
While specific kinetic studies detailing the rate of formation for this compound (Desloratadine) via photolytic or thermal pathways are not extensively detailed in the reviewed literature, kinetic analysis of Rupatadine under other stress conditions has been performed. For instance, a detailed study on the oxidative degradation of Rupatadine provided significant kinetic insights. nih.gov In that study, the degradation was found to follow pseudo-first-order kinetics when exposed to 10% hydrogen peroxide at 60°C and 80°C. nih.gov However, at a lower temperature of 40°C, the degradation kinetics were best described by a polynomial quadratic relationship, suggesting a tendency toward a second-order reaction. nih.gov The activation energy for this oxidative process was calculated to be 15.69 Kcal/mol. nih.gov It is important to note that the product of this specific oxidative degradation pathway was identified as Rupatadine N-oxide, not this compound. nih.gov
This example of a kinetic study on Rupatadine illustrates the methodologies that can be applied to understand the rate of formation of its impurities under various conditions. Future research could apply similar principles to specifically quantify the kinetics of this compound formation under thermal and photolytic stress.
Isolation and Purification Methodologies for Rupatadine Impurity B
Preparative Chromatographic Techniques
Preparative chromatography is a cornerstone for isolating and purifying chemical compounds. For Rupatadine (B1662895) Impurity B, high-performance liquid chromatography (HPLC) and other column chromatographic methods are instrumental.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used to isolate specific compounds from a mixture in sufficient quantities for further use. In the context of Rupatadine impurities, a reversed-phase HPLC (RP-HPLC) method is often employed. While specific preparative HPLC methods for Impurity B are not extensively detailed in public literature, analytical methods provide a strong foundation for developing preparative-scale separations.
A typical method involves using a C18 stationary phase, which is effective for separating moderately polar compounds like Rupatadine and its impurities. google.comheteroletters.orggoogle.com The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). researchgate.net For instance, a gradient mixture of an acetate (B1210297) buffer (pH 6.0) and methanol has been used to achieve separation between Rupatadine and its known impurities. To scale up from an analytical to a preparative method, the column dimensions are increased, and higher flow rates are used to handle larger sample loads. The collection of the fraction corresponding to the elution time of Impurity B allows for its isolation.
Table 1: Illustrative Preparative HPLC Parameters for Impurity Separation
| Parameter | Specification | Purpose |
| Stationary Phase | C18, 10 µm | Provides hydrophobic interaction for separation. |
| Column | >20 mm internal diameter | To accommodate larger sample volumes. |
| Mobile Phase A | Acetate or Phosphate (B84403) Buffer (pH 4.5-6.0) | Controls the ionization state of the compounds. |
| Mobile Phase B | Methanol or Acetonitrile | Elutes the compounds from the column. |
| Elution Mode | Gradient | Optimizes resolution and reduces run time. |
| Detection | UV at ~264 nm | Monitors the elution of Rupatadine and its impurities. |
| Flow Rate | >20 mL/min | Adjusted for larger column dimensions. |
Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC)
Flash chromatography and MPLC are cost-effective and efficient methods for purifying significant quantities of compounds. These techniques utilize a stationary phase, commonly silica (B1680970) gel, and a solvent system to separate components of a mixture based on their polarity.
In the synthesis of Rupatadine, column chromatography is mentioned for the purification of crude products and degradation products. heteroletters.org For example, after an oxidative stress reaction, the resulting degradation product was purified using column chromatography. heteroletters.org However, challenges have been noted, such as the instability of certain impurities on silica gel, which can lead to failure in isolating the pure compound. heteroletters.org This suggests that the choice of stationary phase and solvent system is critical for the successful purification of Rupatadine Impurity B. A neutral or deactivated silica gel, or an alternative stationary phase like alumina, might be required to prevent degradation. MPLC, offering higher resolution than traditional flash chromatography, can be a suitable intermediate step before final purification by preparative HPLC.
Crystallization and Recrystallization Approaches
Crystallization is a powerful purification technique that separates a compound from its soluble impurities by inducing the formation of a solid crystalline phase. This method can be highly effective for increasing the purity of both the final API and its intermediates.
A process for purifying Rupatadine base involves suspending the crude material in a non-polar solvent such as n-hexane or cyclohexane. google.comgoogle.com Stirring this suspension for several hours at ambient or slightly elevated temperatures can significantly enhance the purity of the product, for instance, from 86.0% to 99.3% HPLC purity. google.com This type of crystallization, often referred to as slurry crystallization, is effective at removing less polar or more soluble impurities.
For impurities that are generated during synthesis, a multi-step purification process might involve an initial crystallization to isolate a crude product, which is then subjected to further chromatographic purification. For example, a crude Rupatadine fumarate (B1241708) impurity product can be dissolved in a heated methanol-water mixture, decolorized with activated carbon, and then cooled to induce crystallization. google.com This process can be followed by chromatographic techniques for final polishing. google.com
Table 2: Solvents Investigated for Rupatadine Purification via Crystallization
| Solvent | Type | Application Note | Reference |
| n-Hexane | Non-polar | Suspending crude Rupatadine to yield high-purity crystalline form. | google.comgoogle.com |
| Cyclohexane | Non-polar | Used similarly to n-hexane for purification by suspension. | google.com |
| Ethanol (B145695) | Polar | Employed for forming and recrystallizing Rupatadine fumarate salt. | epo.org |
| Methanol/Water | Polar Mixture | Used as a solvent system for recrystallizing crude impurity products. | google.com |
Extraction and Separation Techniques
Liquid-liquid extraction is a fundamental separation technique used to isolate a target compound from a reaction mixture or solution based on its differential solubility in two immiscible liquid phases. This is often one of the first steps in the work-up procedure following a chemical synthesis.
This same principle can be applied to isolate this compound. If the impurity is present in a reaction mixture, an acid wash could be employed to remove basic starting materials or by-products, or a basic wash could be used to remove acidic contaminants. For instance, washing a toluene (B28343) layer containing a crude product with an aqueous sodium hydroxide (B78521) solution is a documented step in the purification of a related amide impurity. heteroletters.org The choice of pH and solvents is tailored to the specific chemical properties of the impurity and the other components in the mixture.
Analytical Method Development and Validation for Quantification and Impurity Profiling
Chromatographic Methodologies for Separation and Quantification
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry due to its high resolving power. For Rupatadine (B1662895) and Rupatadine Impurity B, several techniques including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) have been successfully employed.
RP-HPLC is the most widely used technique for the analysis of Rupatadine and its impurities due to its simplicity, sensitivity, and reproducibility. nih.gov Stability-indicating RP-HPLC methods are particularly valuable as they can resolve the main drug from its potential degradation products and process-related impurities, including Impurity B. nih.govmdpi.com
The choice of the stationary phase is critical for achieving the desired separation. For the analysis of Rupatadine and this compound, various C8 and C18 columns have been effectively utilized. The selection depends on the specific requirements of the method, such as the desired resolution and analysis time.
Research has demonstrated successful separation using columns like Hypersil BDS C8 and Unisphere C18. nih.govscholarsresearchlibrary.com A Hypersil BDS column (150 x 4.6 mm, 5 µm) was effective in separating Rupatadine from four of its known impurities, including Impurity B, within a 15-minute run time. nih.govmdpi.com In another method, a Unisphere C18 column (250 x 4.6 mm, 5µ) was specifically used to achieve chromatographic separation between Rupatadine and its potential impurity, Desloratadine (B1670295) (Impurity B). scholarscentral.comscholarsresearchlibrary.com Other studies have also employed Hypersil ODS and Gemini C18 columns, highlighting the versatility of silica-based reversed-phase columns for this application. researchgate.net
Table 1: Examples of Stationary Phases Used in RP-HPLC for this compound Analysis
| Stationary Phase | Dimensions | Particle Size | Application Note |
|---|---|---|---|
| Hypersil BDS C8 | 150 x 4.6 mm | 5 µm | Used for separating Rupatadine from its known impurities, including Impurity B. nih.govmdpi.com |
| Unisphere C18 | 250 x 4.6 mm | 5 µm | Employed for the separation of Rupatadine from Desloratadine (Impurity B). scholarscentral.comscholarsresearchlibrary.com |
| Hypersil ODS | 150 x 4.6 mm | 5 µm | Utilized in a micellar HPLC method for determining Rupatadine in the presence of Desloratadine. researchgate.net |
The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a pivotal role in optimizing the separation. Both isocratic and gradient elution strategies have been developed for the quantification of this compound.
A common approach involves a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govscholarsresearchlibrary.comumt.edu.pk One validated gradient method utilizes a mobile phase consisting of an acetate (B1210297) buffer (pH 6.0) and methanol, which successfully resolved Rupatadine from its known and degradation impurities. nih.govmdpi.com Another method employed a mobile phase of 0.3 M sodium acetate buffer (pH 4.4) and methanol in an 80:20 (v/v) ratio. scholarscentral.comscholarsresearchlibrary.com The use of acetonitrile has also been reported, for instance, in a mixture with a monosodium phosphate (B84403) buffer (80:20 v/v). umt.edu.pk The choice between methanol and acetonitrile can affect selectivity, and gradient elution is often preferred for complex separations involving multiple impurities, allowing for the resolution of all compounds within a reasonable timeframe. nih.gov
Table 2: Mobile Phase Compositions for this compound Analysis by RP-HPLC
| Buffer Component | Organic Modifier | Ratio / Mode | pH |
|---|---|---|---|
| Acetate Buffer | Methanol | Gradient | 6.0 |
| 0.3 M Sodium Acetate | Methanol | 80:20 (v/v) | 4.4 |
| Monosodium Phosphate Buffer | Acetonitrile | 80:20 (v/v) | N/A |
The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for both the main compound and its impurities. The wavelength is typically chosen based on the UV absorbance maxima of the analytes. For Rupatadine and this compound, wavelengths in the range of 245 nm to 267 nm have been found to be effective.
In a method developed for related substances, a detection wavelength of 264 nm was used. nih.govmdpi.com Another validated method for quantifying Desloratadine as an impurity utilized a wavelength of 245 nm. scholarscentral.comscholarsresearchlibrary.com Other reported methods have used detection at 267 nm and 244 nm, indicating that the optimal wavelength can vary slightly depending on the specific mobile phase and chromatographic conditions. researchgate.netderpharmachemica.com
Table 3: Detection Wavelengths Used in RP-HPLC Analysis
| Wavelength | Application Note |
|---|---|
| 264 nm | Used for the determination of Rupatadine and its related substances, including Impurity B. nih.govmdpi.com |
| 245 nm | Employed for the quantification of Desloratadine impurity in Rupatadine. scholarscentral.comscholarsresearchlibrary.com |
| 267 nm | Utilized in a micellar HPLC method for separating Rupatadine and Desloratadine. researchgate.net |
| 210 nm | Set as the detection wavelength in a patent describing an HPLC method for related substances. google.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm), which provides significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. researchgate.net
A stability-indicating RP-UPLC method has been developed for the simultaneous determination of Rupatadine and Montelukast, which effectively separates the active ingredients from their degradation products. researchgate.net This method, while for a combination product, demonstrates the power of UPLC for impurity profiling. The separation was achieved on an Acquity BEH C8 column (100 mm x 2.1 mm, 1.7 µm) with a gradient elution using a phosphate buffer and an acetonitrile/water mixture at a flow rate of 0.5 mL/min. researchgate.net The high resolving power of UPLC ensures that closely eluting impurities, such as Impurity B, are well-separated from the parent peak, making it a powerful tool for quality control. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the quantification and impurity profiling of pharmaceuticals. Stability-indicating HPTLC methods have been developed and validated for Rupatadine fumarate (B1241708). akjournals.comicm.edu.pl
In one such method, separation was achieved on aluminum plates pre-coated with silica (B1680970) gel 60F254 using a mobile phase of toluene-methanol-triethylamine (4:1:0.2, v/v). akjournals.com Densitometric scanning at 264 nm was used for quantification. akjournals.com The method was shown to effectively separate Rupatadine from the degradation products formed during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress), indicating its suitability for impurity profiling. akjournals.com Another developed HPTLC method used a mobile phase of Acetonitrile: Water: Formic acid (50:50:3) with detection at 263 nm. rjptonline.org These methods prove the utility of HPTLC in the routine quality control analysis of Rupatadine and its impurities. akjournals.comrjptonline.org
Mobile Phase Composition and Gradient Elution Strategies (e.g., buffer/methanol, buffer/acetonitrile)
Micellar Electrokinetic Chromatography (MEKC) Approaches
Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful technique for the analysis of Rupatadine and its related substances. ijpsjournal.comnih.govactascientific.com This method offers high efficiency and selectivity in separating neutral and charged molecules.
A stability-indicating MEKC method has been developed and validated for the analysis of rupatadine in tablet dosage forms. nih.gov This method typically employs a fused-silica capillary and a background electrolyte (BGE) containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), above its critical micelle concentration. ijpsjournal.comnih.gov
Key parameters for a typical MEKC method for Rupatadine analysis include:
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length). ijpsjournal.comnih.gov
Background Electrolyte (BGE): A common BGE consists of a borate (B1201080) buffer (e.g., 15 mM) mixed with an anionic detergent like SDS (e.g., 25 mM) at a specific pH (e.g., pH 10). ijpsjournal.comnih.gov
Applied Voltage: A high voltage (e.g., 25 kV) is applied across the capillary to drive the separation. ijpsjournal.comnih.gov
Temperature: The capillary temperature is maintained at a constant value, for instance, 35°C, to ensure reproducibility. ijpsjournal.comnih.gov
Detection: Detection is often carried out using a photodiode array (PDA) detector set at a wavelength where both Rupatadine and its impurities exhibit absorbance (e.g., 205 nm). ijpsjournal.comnih.gov
This technique has proven effective in separating Rupatadine from its degradation products, demonstrating its utility in stability studies and routine quality control. ijpsjournal.comnih.gov
Development of Stability-Indicating Methods
A stability-indicating analytical method (SIAM) is crucial as it can accurately measure the drug substance in the presence of its degradation products, including Impurity B. nih.govscispace.com The development of such methods is a regulatory requirement and provides assurance of the drug's stability over its shelf life.
Stress Testing (Forced Degradation) Protocols for Method Specificity
Forced degradation studies are indispensable for developing and validating stability-indicating methods. nih.govscispace.com These studies involve subjecting the drug substance to various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to generate potential degradation products. nih.govscispace.comich.org This helps in understanding the degradation pathways and confirms that the analytical method can effectively separate the active pharmaceutical ingredient (API) from any degradants formed. ich.orgheteroletters.org
For Rupatadine, stress testing protocols typically include exposure to:
Acid Hydrolysis: e.g., 0.1N HCl at 70°C for 24 hours. nih.gov
Base Hydrolysis: e.g., 0.1N NaOH at 70°C for 24 hours. nih.gov
Oxidative Degradation: e.g., 5% H₂O₂ at 70°C for 4 hours. nih.gov
Thermal Degradation: e.g., 105°C for 48 hours. nih.gov
Photolytic Degradation: e.g., exposure to 1.2 million lux hours. nih.gov
Studies have shown that Rupatadine degrades significantly under oxidative conditions. nih.govscispace.com Minor degradation is also observed under acidic, basic, hydrolytic, thermal, and photolytic stress. nih.govmdpi.com The formation of Impurity B under these conditions confirms its status as a degradation product. nih.gov The successful separation of Rupatadine from all degradation products, including Impurity B, validates the specificity of the developed analytical method. nih.govscispace.com
| Stress Condition | Conditions Applied | Observation |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 70°C for 24h | Slight degradation observed. nih.gov |
| Base Hydrolysis | 0.1N NaOH at 70°C for 24h | Slight degradation observed. nih.gov |
| Oxidative Degradation | 5% H₂O₂ at 70°C for 4h | Significant degradation observed. nih.gov |
| Thermal Degradation | 105°C for 48h | Slight degradation observed. nih.gov |
| Photolytic Degradation | 1.2 million lux hours | Slight degradation observed. nih.gov |
| Water Hydrolysis | 70°C for 24h | Slight degradation observed. nih.gov |
Peak Purity Assessment in Chromatographic Analysis (e.g., PDA detection)
In chromatographic methods like HPLC, ensuring the homogeneity of a peak is paramount. nih.govscispace.com The peak corresponding to Rupatadine must be free from any co-eluting impurities, such as Impurity B. scielo.br Peak purity is commonly assessed using a Photodiode Array (PDA) detector. nih.govscispace.com
The PDA detector acquires spectra across the entire wavelength range for each point of an eluting peak. scispace.com Peak purity analysis involves comparing the spectra at different points within the peak (e.g., the upslope, apex, and downslope). A high degree of similarity between these spectra, often quantified by a "purity angle" being less than a "purity threshold," indicates that the peak is spectrally homogeneous and therefore pure. nih.govscispace.com In the analysis of stressed samples of Rupatadine, the purity angle has been found to be less than the purity threshold, confirming that the main peak is not co-eluted with any impurities. nih.govscispace.com
Method Validation Parameters According to International Harmonization Guidelines (ICH Q2(R1))
Any analytical method intended for the quantification of impurities must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its purpose. nih.govumt.edu.pkresearchgate.net This involves evaluating several parameters to demonstrate the method's reliability, accuracy, and precision.
Specificity and Selectivity Evaluation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. nih.govscispace.comijpra.com For this compound, specificity is demonstrated by showing that the method can separate its peak from Rupatadine, other known impurities (like Impurity A, C, and D), and any peaks originating from the blank or placebo. nih.govijpra.com Chromatograms from forced degradation studies are crucial evidence for specificity, showing that all degradation products are well-resolved from the main analyte peak. nih.govscispace.com The use of a PDA detector further supports specificity by confirming peak purity. scispace.comscielo.brresearchgate.net
Linearity and Range Determination
Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. nih.govumt.edu.pksemanticscholar.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. umt.edu.pk
For the quantification of this compound, linearity is typically assessed by preparing a series of solutions with known concentrations and plotting the detector response against the concentration. nih.gov A linear relationship is confirmed if the correlation coefficient (r²) is close to 1 (typically ≥ 0.999). nih.gov One study established a linear range for Impurity B from the Limit of Quantification (LOQ) of 0.16 µg/mL up to 7.5 µg/mL. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.16 to 7.5 µg/mL | nih.gov |
| Correlation Coefficient (r²) | 0.9999 | nih.gov |
| Linearity Equation | y = 29130.5x − 703.4 | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values are typically determined by the signal-to-noise ratio method, where a ratio of 3:1 is used for LOD and 10:1 for LOQ. nih.gov
In a representative study utilizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method, the LOD for this compound was determined to be 0.05 µg/mL, and the LOQ was established at 0.16 µg/mL. nih.gov Another study reported an LOD of 0.63 µg/ml and an LOQ of 1.91 µg/ml for Rupatadine, which provides context for the sensitivity required for its impurities. umt.edu.pkumt.edu.pk The precision at the LOQ level is also assessed to ensure the reliability of the method at low concentrations. nih.gov
Table 1: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.16 |
Data sourced from a specific RP-HPLC method validation study. nih.gov
Precision Assessment (Repeatability and Intermediate Precision)
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. For this compound, method precision is often determined by analyzing six individual preparations of a sample spiked with the impurity at a specific concentration. The relative standard deviation (RSD) of the peak area is then calculated. nih.gov
Intermediate Precision: This evaluates the variability of the method within the same laboratory but on different days, with different analysts, and using different equipment. The RSD for the area percentage of Impurity B is calculated across these variations to confirm the method's consistency. nih.gov In one study, the RSD (%) of the peak area for Rupatadine in system precision was within 1.0%, indicating high precision of the method. nih.gov
Table 2: Precision Data for this compound
| Precision Level | Parameter | Acceptance Criteria |
|---|---|---|
| Repeatability | % RSD of peak area | ≤ 2.0% |
| Intermediate Precision | % RSD of peak area | ≤ 2.0% |
Typical acceptance criteria for precision studies as per ICH guidelines.
Accuracy Determination (Recovery Studies)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is commonly determined through recovery studies by adding known amounts of the impurity standard to a sample matrix. For this compound, accuracy has been evaluated by spiking the drug product with the impurity at different concentration levels, such as LOQ, 40%, 100%, and 150% of the analyte concentration. nih.gov
The percentage recovery of the impurity is then calculated. A study demonstrated the accuracy of a method for Impurity B with recovery values of 98.3% at 40%, 100.5% at 100%, and 101.8% at 150% of the specified concentration, with a relative standard deviation (RSD) of 0.3% in all cases. nih.gov These results indicate a high degree of accuracy for the analytical method.
Table 3: Accuracy (Recovery) of this compound
| Concentration Level | % Recovery | % RSD |
|---|---|---|
| 40% | 98.3 | 0.3 |
| 100% | 100.5 | 0.3 |
| 150% | 101.8 | 0.3 |
Data from a recovery study for an RP-HPLC method. nih.gov
Robustness Evaluation of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, robustness is typically evaluated by intentionally altering chromatographic conditions such as:
Flow rate (e.g., ± 0.1 mL/min)
Column oven temperature (e.g., ± 5°C)
Mobile phase pH (e.g., ± 0.2 units)
Wavelength of detection (e.g., ± 2.0 nm)
In a robustness study, the resolution between Rupatadine and Impurity B was evaluated under these varied conditions. nih.gov The results showed that all analytes were adequately resolved, and the elution order remained unchanged, confirming the robustness of the method. nih.gov
Hyphenated Techniques for Enhanced Identification and Quantification
Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the definitive identification and sensitive quantification of pharmaceutical impurities.
LC-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the structural elucidation and trace-level quantification of this compound. LC-MS is particularly valuable for confirming the identity of process-related impurities and degradation products. heteroletters.org
In the context of Rupatadine analysis, LC-MS/MS methods have been developed for the simultaneous determination of Rupatadine and its metabolites in biological matrices like human plasma. bch.ro These methods often employ multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, allowing for quantification at the nanogram per milliliter level. researchgate.net The developed RP-HPLC methods are often designed to be LC-MS compatible, facilitating the identification of unknown impurities that may be eluted during chromatographic analysis. nih.gov
GC-Mass Spectrometry (GC-MS) for Volatile By-products (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is the preferred technique for the analysis of volatile and semi-volatile organic compounds. nih.gov While the primary impurities of Rupatadine, including Impurity B, are typically non-volatile and analyzed by LC, GC-MS could be applicable for the identification and quantification of any volatile by-products that may arise from the synthesis or degradation of Rupatadine. researchgate.net
The use of GC-MS would involve headspace or liquid injection techniques to introduce volatile analytes into the system. nih.govspectroscopyonline.com Derivatization may sometimes be employed to increase the volatility of certain compounds for GC analysis. researchgate.net However, for the specific analysis of this compound, which is a non-volatile compound, LC-based methods remain the primary analytical choice.
Impurity Profiling and Control Strategies for Rupatadine Impurity B
Establishment of Comprehensive Impurity Profiles for Rupatadine (B1662895) Drug Substance and Product
A comprehensive impurity profile is fundamental to ensuring the quality of Rupatadine. This profile involves the identification and quantification of all potential and actual impurities in both the drug substance and the final formulated product. The establishment of this profile relies on robust analytical methodologies capable of separating the main component from all related substances.
Detailed research findings indicate that stability-indicating high-performance liquid chromatography (HPLC) methods, particularly reversed-phase HPLC (RP-HPLC), are the primary tools for profiling Rupatadine. nih.govresearchgate.netscholarsresearchlibrary.com These methods are designed to separate Rupatadine from its known process-related impurities and degradation products. nih.gov Rupatadine Impurity B is identified in the literature as Desloratadine (B1670295) (8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo tsijournals.comscispace.comcyclohepta[1,2-b]pyridine). scholarsresearchlibrary.comheteroletters.orgpharmaffiliates.compharmaffiliates.com It is a well-established intermediate in one of the common synthetic routes for Rupatadine and is also its main active metabolite. heteroletters.orghres.canih.gov
Forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand the degradation pathways and ensure the analytical method is stability-indicating. nih.govresearchgate.net Rupatadine has been found to degrade significantly under oxidative stress conditions. nih.govresearchgate.net In specificity studies, Desloratadine (Impurity B) was identified as a known degradation product, alongside other process impurities. nih.govscholarsresearchlibrary.com
The validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines, establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govscispace.com
Table 1: Example Validation Parameters for Quantification of this compound (Desloratadine) by RP-HPLC This table is a representation of typical data found in validation studies.
| Parameter | Result | Source |
| Linearity Range | LOQ to 150% of specification limit | nih.gov |
| Correlation Coefficient (r²) | > 0.998 | scispace.com |
| Limit of Detection (LOD) | 0.08 µg/mL | scispace.com |
| Limit of Quantification (LOQ) | 0.25 µg/mL | scispace.com |
| Recovery | 98.0% to 102.5% | scispace.com |
Risk Assessment of Impurity B in Rupatadine Formulations
The risk associated with any impurity is evaluated based on its potential to affect the safety and efficacy of the drug product. According to ICH guidelines, impurities present above a certain threshold (typically ≥ 0.10%) must be identified, and their levels controlled. tsijournals.comheteroletters.org
Given that Impurity B is an active metabolite with a well-documented safety and efficacy profile, its presence at controlled levels within Rupatadine formulations is generally considered to pose a lower risk compared to other, uncharacterized impurities. However, its level must still be strictly controlled to ensure a consistent and predictable therapeutic profile for the Rupatadine product. The presence of uncontrolled amounts of Desloratadine could alter the intended pharmacology of the drug. Regulatory bodies require that all impurities, regardless of their individual pharmacological activity, are controlled to specified limits. tga.gov.au
Impurity Control Strategies in Manufacturing Processes
Effective control of this compound levels is achieved through a combination of process optimization to prevent its formation and purification technologies to remove it when present.
Since this compound (Desloratadine) is a key starting material in the final step of a common Rupatadine synthesis, its presence in the final API is often due to an incomplete reaction. heteroletters.org The synthesis typically involves the N-alkylation of Desloratadine with 5-methyl-3-chloromethyl pyridine (B92270) (identified as Rupatadine Impurity A). heteroletters.org
Strategies to minimize residual Impurity B include:
Stoichiometric Control: Carefully controlling the molar ratio of reactants to drive the reaction to completion, ensuring that the limiting reactant (Desloratadine) is fully consumed.
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and base to maximize the yield of Rupatadine and minimize unreacted starting materials.
Solvent Selection: The choice of solvent can be critical. For instance, using specific solvents like aromatic hydrocarbons can help manage the solubility of reactants and products, potentially reducing side reactions and improving the purity of the crude product. google.com
If Impurity B is present in the crude Rupatadine product above the acceptable limit, purification steps are necessary.
Chromatography: Column chromatography is a standard method for purifying APIs and removing closely related impurities. heteroletters.org For challenging separations, preparative high-performance liquid chromatography (prep-HPLC) can be employed to isolate pure Rupatadine from residual Impurity B and other related substances. heteroletters.org The analytical HPLC methods developed for impurity profiling serve as the foundation for scaling up to preparative chromatography.
Crystallization: Recrystallization from appropriate solvents is a powerful technique for purifying crystalline solids. The process relies on the differences in solubility between the API and its impurities. Developing specific crystalline forms (polymorphs) of Rupatadine can also serve as an effective purification step, as the crystallization process can selectively exclude impurities. google.com
Process Optimization for Minimizing Impurity B Formation
Reference Standard Preparation and Qualification for Impurity B
The accurate detection and quantification of this compound are impossible without a high-purity, well-characterized reference standard. These standards are used as a benchmark in analytical testing. venkatasailifesciences.comsynzeal.com
The preparation of a reference standard for Impurity B (Desloratadine) can be achieved through independent chemical synthesis or by isolation from a bulk batch of material using techniques like preparative chromatography. heteroletters.org
Qualification of the reference standard is a rigorous process to confirm its identity, purity, and potency. This involves a suite of analytical techniques:
Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm that the chemical structure of the standard is correct. tsijournals.com
Purity Assessment: The purity of the standard is determined using high-resolution chromatographic methods, typically HPLC, to ensure it is free from other impurities. Purity is often reported as a percentage (e.g., >99.5%).
Certificate of Analysis (COA): Qualified reference standards are supplied by specialized manufacturers with a comprehensive COA. venkatasailifesciences.comsynzeal.com This document provides detailed information on the characterization tests performed, the results, and the assigned purity/potency, ensuring its suitability for regulatory purposes and its traceability. venkatasailifesciences.comsynzeal.com These standards are critical for analytical method development and validation, quality control applications during commercial production, and stability studies. synzeal.comcleanchemlab.com
Regulatory Considerations and Pharmaceutical Quality Standards
Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B)
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish a framework for the reporting, identification, and qualification of impurities based on scientific principles and safety considerations.
The ICH guidelines set thresholds for impurities, which are determined by the maximum daily dose (MDD) of the drug. For Rupatadine (B1662895), the recommended and maximum daily dose for adults is 10 mg. droracle.aihres.camedex.com.bd Based on this MDD, the following ICH thresholds apply:
Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. For a 10 mg MDD, this threshold is 0.05%. ich.org
Identification Threshold : The level above which the structure of an impurity must be determined. For a drug substance with an MDD of less than 2 g/day , this is 0.10% or a total daily intake (TDI) of 1.0 mg, whichever is lower. For the drug product, the threshold is 0.2% or a TDI of 2 mg. ich.org
Qualification Threshold : The level above which an impurity must be justified from a safety perspective. For a 10 mg MDD, the qualification threshold for an impurity in a new drug substance is 0.15% or a 1.0 mg TDI. For the drug product, it is 0.5% or a 20 µg TDI, whichever is lower. ich.orgeuropa.eu
Table 1: ICH Thresholds for Rupatadine (10 mg MDD)
| Guideline | Threshold Type | Threshold Value |
|---|---|---|
| ICH Q3A (Drug Substance) | Reporting | 0.05% |
| Identification | 0.10% | |
| Qualification | 0.15% | |
| ICH Q3B (Drug Product) | Reporting | 0.05% |
| Identification | 0.2% |
Rupatadine Impurity B has been identified as Desloratadine (B1670295), which is a significant and active metabolite of Rupatadine. mims.comscispace.comresearchgate.netpharmaffiliates.comhres.ca This identification is crucial for regulatory compliance. According to ICH Q3A and Q3B guidelines, impurities that are also significant metabolites found in human or animal studies are generally considered "qualified." ich.orgeuropa.euveeprho.comnih.gov This means that their presence up to a certain level is considered safe without the need for extensive, separate toxicological studies, as their safety profile has been inherently assessed during the clinical evaluation of the parent drug. nih.gov Therefore, the presence of this compound (Desloratadine) in Rupatadine drug substance or product is addressed by demonstrating its metabolic relationship, a key consideration for regulatory filings.
Pharmacopoeial Requirements and Monograph Development for Rupatadine Impurities
As of now, Rupatadine Fumarate (B1241708) does not have an official monograph in major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). scispace.com However, the development of such monographs is an ongoing process, and the European Directorate for the Quality of Medicines & HealthCare (EDQM) has made reference standards available.
The European Pharmacopoeia has established a reference standard for "Rupatadine for system suitability," which is a mixture containing Rupatadine and its specified impurities, including Impurity A and Impurity B. researchgate.netsigmaaldrich.com Additionally, a chemical reference substance (CRS) for Rupatadine Fumarate is also available from the EP. sigmaaldrich.com The availability of these official reference standards is a clear indicator that a monograph for Rupatadine is under development. These standards are essential for the validation of analytical methods used to control impurities.
When a monograph is established, it will likely include specific tests and acceptance criteria for identified impurities like this compound. The development process involves rigorous evaluation of analytical procedures and setting limits based on data from multiple manufacturers, as well as safety considerations derived from ICH guidelines. The inclusion of Rupatadine Fumarate was noted in the summary of decisions from a 2016 session of the European Pharmacopoeia Commission, signaling its entry into the pharmacopoeial development pipeline. rivm.nl
Implications for Abbreviated New Drug Application (ANDA) and Marketing Authorization Submissions
For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA) in the United States, or similar marketing authorizations in other regions, the control of impurities is a primary focus of the regulatory review. synzeal.com Reference standards for this compound are utilized in the development and validation of analytical methods for quality control, which are a core part of an ANDA submission. synzeal.comclearsynth.com
A key requirement for an ANDA is to demonstrate that the impurity profile of the generic product is comparable to that of the Reference Listed Drug (RLD). The FDA provides specific guidance for impurities in ANDAs, which function as extensions of the ICH Q3A and Q3B guidelines.
The fact that this compound is Desloratadine, an active metabolite of Rupatadine, has significant and favorable implications for ANDA submissions. mims.comhres.ca As per ICH guidelines, an impurity that is also a significant metabolite is considered qualified. ich.orgveeprho.com This allows generic manufacturers to justify the presence of this compound without conducting new, nonclinical safety studies, provided its level in the generic product does not exceed the levels observed in relevant clinical or animal studies of the parent drug. The argument for qualification is based on the rationale that the body is exposed to Desloratadine as a matter of course when metabolizing Rupatadine. nih.gov
In the ANDA submission, the manufacturer would need to:
Accurately identify and quantify this compound.
Provide data comparing the level of Impurity B in their product to the level in the RLD.
Present a robust scientific justification for its acceptance criteria, leveraging its status as a known, active, and significant human metabolite of Rupatadine.
This approach streamlines the regulatory process, reduces the need for extensive animal testing, and focuses on ensuring that the impurity profile of the generic drug is as safe as the innovator product.
Emerging Research and Future Directions
Novel Analytical Approaches for Enhanced Detection and Characterization
The accurate detection and characterization of pharmaceutical impurities are paramount. Recent advancements in analytical chemistry are providing more sensitive and efficient methods for the analysis of Rupatadine (B1662895) Impurity B.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. A stability-indicating RP-HPLC method has been developed to separate rupatadine from four known impurities, including Impurity B, and three unknown degradation products within a short run time of 15 minutes. nih.gov This method utilizes a C18 column with the column oven temperature maintained at 50°C for optimal separation and peak shape. The detection wavelength of 264 nm was found to be the most suitable for quantifying rupatadine and its impurities. nih.gov Another RP-HPLC method was developed for the quantitative determination of rupatadine in pharmaceutical dosage forms, which also identified Impurity B. researchgate.netumt.edu.pk
Beyond conventional HPLC, other techniques are being explored. Capillary zone electrophoresis (CZE) has emerged as a simple and rapid alternative for the determination of rupatadine, achieving separation in under two minutes. scielo.br This method offers advantages such as high separation efficiency and reduced consumption of chemicals. scielo.br Furthermore, new chemometrics-assisted spectrophotometric methods are being developed for the simultaneous determination of rupatadine and its degradation products, offering a fast and accurate alternative to traditional univariate methods. nih.gov
| Analytical Technique | Key Findings for Rupatadine Impurity B Analysis | Reference |
|---|---|---|
| RP-HPLC | Separated from 4 known impurities and 3 unknown degradation products in 15 mins. Optimal detection at 264 nm. | nih.gov |
| RP-HPLC | Method developed for quantitative determination in dosage forms, identifying Impurity B. | researchgate.netumt.edu.pk |
| Capillary Zone Electrophoresis (CZE) | Rapid separation of rupatadine achieved in under 2 minutes. | scielo.br |
| Chemometrics-assisted Spectrophotometry | Enables simultaneous determination of rupatadine and its degradation products, overcoming spectral overlap. | nih.gov |
Computational Chemistry and In Silico Modeling for Impurity Prediction
Computational chemistry and in silico modeling are increasingly valuable tools in pharmaceutical development, offering the potential to predict the formation of impurities and understand their characteristics without extensive experimental work.
These in silico approaches can simulate complex scenarios and predict the behavior of molecules, thereby improving the efficiency and reducing the costs associated with experimental testing. mdpi.com For instance, Density Functional Theory (DFT) can provide information to elucidate reaction mechanisms involved in the formation of impurities. usp.br By modeling the synthesis of rupatadine, it is possible to predict the likelihood of the formation of Impurity B under various conditions.
In silico models are also crucial for predicting the physicochemical properties of drug substances and their impurities. iapchem.org This information is vital for developing effective purification strategies and for understanding the potential impact of impurities on the drug product's stability. The use of in silico tools allows for a more proactive approach to impurity control, enabling the design of manufacturing processes that minimize the formation of unwanted byproducts like this compound. mdpi.com
Green Chemistry Principles in Impurity Mitigation
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. core.ac.uk This includes the development of more environmentally benign analytical methods and manufacturing processes.
In the context of rupatadine analysis, a green RP-HPLC method has been developed using an eco-friendly mobile phase of ethanol (B145695) and water. nih.gov This method successfully separates rupatadine and its metabolite, desloratadine (B1670295) (which is closely related to some impurities), in less than 20 minutes. nih.gov The adoption of such green analytical methods reduces the use of hazardous organic solvents like acetonitrile (B52724). usp.brnih.gov
Beyond analytics, green chemistry principles can be applied to the synthesis of rupatadine to mitigate the formation of Impurity B. This involves optimizing reaction conditions to improve yield and reduce waste, using safer solvents, and designing processes that are inherently less prone to generating impurities. core.ac.uk By integrating green chemistry into the entire lifecycle of the drug, from discovery to manufacturing, the formation of impurities can be significantly reduced.
Advanced Degradation Pathway Elucidation Techniques
Understanding the degradation pathways of a drug is essential for ensuring its stability and for identifying potential degradation products that may also be impurities. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are a key component of this process. nih.govscholarsresearchlibrary.com
For rupatadine, studies have shown that it degrades significantly under oxidative stress conditions and to a lesser extent under acidic, basic, hydrolytic, thermal, and photolytic stress. nih.gov In one study, oxidative degradation led to the formation of one major degradation substance. heteroletters.org The elucidation of the structures of these degradation products is crucial. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying and characterizing these unknown substances. heteroletters.orgresearchgate.net By understanding how and why this compound and other degradation products are formed, more stable formulations and appropriate storage conditions can be developed.
| Stress Condition | Observed Degradation of Rupatadine | Reference |
|---|---|---|
| Oxidative | Significant degradation | nih.gov |
| Acidic | Slight degradation | nih.gov |
| Basic | Slight degradation | nih.gov |
| Hydrolytic | Slight degradation | nih.gov |
| Thermal | Slight degradation | nih.gov |
| Photolytic | Slight degradation | nih.gov |
Q & A
Q. How is Rupatadine Impurity B structurally identified and confirmed in drug substances?
To confirm the identity of this compound, researchers should employ orthogonal analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for structural elucidation, leveraging its molecular formula (C₂₆H₂₄ClN₃O) and CAS number (156523-04-5) as reference . For validation, spiked samples containing the impurity should be analyzed alongside certified reference materials to ensure specificity and accuracy. Chromatographic peaks must be labeled with retention times (RT) and matched to known spectral data .
Q. What methodologies are recommended for detecting this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is widely used for impurity detection. A stability-indicating method, such as the green micellar HPLC approach described by Amer et al. (2023), can separate this compound from its parent compound and other degradants under oxidative stress conditions . System suitability tests (e.g., resolution, tailing factor) must meet pharmacopeial criteria, and mobile phases should protect light-sensitive analytes .
Advanced Research Questions
Q. How can a stability-indicating method be developed and validated for this compound under forced degradation conditions?
- Stress Testing : Expose Rupatadine fumarate to hydrolytic (acid/alkaline), oxidative (H₂O₂), thermal, and photolytic conditions to simulate degradation pathways. Monitor the formation of Impurity B using HPLC with charged aerosol detection (CAD) for universal response quantification .
- Validation Parameters : Assess specificity, linearity (1–120% of specification limit), accuracy (spike recovery 98–102%), and precision (RSD <2%). Relative response factors (RRF) should be calculated if impurity standards are unavailable .
- Kinetic Analysis : Model oxidative degradation kinetics using pseudo-first-order rate constants to predict impurity accumulation .
Q. How should researchers address discrepancies in impurity quantification across batches of Rupatadine drug substance?
Batch-to-batch variability in impurities may arise from synthesis intermediates or storage conditions. To resolve discrepancies:
- Perform comparative impurity profiling using high-resolution LC-MS to identify unknown peaks .
- Validate analytical procedures across multiple batches (e.g., biobatch vs. commercial batches) to assess method robustness .
- Apply ICH Q6A Decision Tree #1 to establish statistically derived acceptance criteria that account for process variability .
Q. What strategies ensure data integrity when reporting impurity levels in regulatory submissions?
- Raw Data Retention : Provide instrument outputs (chromatograms, peak areas) with batch numbers, analysis dates, and procedural metadata .
- Fraud Mitigation : Implement attention-check questions in electronic lab notebooks (e.g., confirmatory repeats of outlier results) and use plagiarism-detection software for manuscript drafts .
- Transparency : Disclose all detected impurities, including transient peaks, and justify exclusion criteria (e.g., toxicity thresholds per ICH Q3A) .
Q. How are oxidative degradation pathways of Rupatadine fumarate linked to the formation of Impurity B?
Oxidative stress studies using H₂O₂ reveal that Impurity B (desloratadine-related degradant) forms via cleavage of the piperidine moiety. Researchers should:
- Use LC-MS/MS to trace fragmentation patterns and propose degradation mechanisms .
- Correlate impurity levels with kinetic models to predict shelf-life impacts .
- Validate stability-indicating methods under accelerated ICH storage conditions (40°C/75% RH) .
Q. What regulatory considerations govern impurity control strategies for this compound?
- ICH Compliance : Follow Q3A (Impurities in New Drug Substances) for identification thresholds (0.10%) and qualification requirements .
- Method Sensitivity : Ensure limits of detection (LOD) ≤ 0.05% and quantitation (LOQ) ≤ 0.15% using spiked placebo samples .
- Toxicological Assessment : Exclude Impurity B from "Other Impurities" if toxicity is suspected; prioritize structural alerts in silico .
Methodological Best Practices
- Reference Standards : Use certified this compound (CAS 156523-04-5) for calibration. Cross-validate with in-house synthesized impurities if unavailable .
- Degradation Studies : Include photolytic stress (ICH Q1B) to account for light-sensitive degradation pathways .
- Data Reporting : Align with FDA guidelines by submitting chromatograms, RRFs, and batch-specific impurity profiles in regulatory dossiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
